molecular formula C5H7FO2 B1624492 3-Fluoropentane-2,4-dione CAS No. 759-02-4

3-Fluoropentane-2,4-dione

Cat. No.: B1624492
CAS No.: 759-02-4
M. Wt: 118.11 g/mol
InChI Key: LELFVORHOKZNGY-UHFFFAOYSA-N
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Description

3-Fluoropentane-2,4-dione is an organic compound that belongs to the class of fluorinated diketones It is characterized by the presence of a fluorine atom attached to the third carbon of the pentane-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoropentane-2,4-dione can be synthesized through a continuous gas/liquid–liquid/liquid flow process. The process involves the reaction of pentane-2,4-dione with fluorine gas in the presence of hydrazine hydrate. The reaction is carried out in a flow reactor, where the fluorine gas is passed into the flow channel at a controlled rate to achieve full conversion of pentane-2,4-dione to this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of elemental fluorine as a fluorinating agent. The reaction is conducted in a continuous flow reactor to ensure efficient and selective fluorination. The reaction conditions, such as temperature and flow rates, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropentane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to fluorinated alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

3-Fluoropentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoropentane-2,4-dione involves its interaction with various molecular targets. The fluorine atom in the compound can form strong bonds with carbon, influencing the reactivity and stability of the molecule. The compound can participate in various chemical pathways, including nucleophilic substitution and addition reactions, due to the presence of the fluorine atom .

Comparison with Similar Compounds

    3-Chloropentane-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromopentane-2,4-dione: Contains a bromine atom in place of fluorine.

    3-Iodopentane-2,4-dione: Features an iodine atom instead of fluorine.

Uniqueness: 3-Fluoropentane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. These properties make it more reactive in certain chemical reactions compared to its chlorinated, brominated, and iodinated counterparts .

Properties

IUPAC Name

3-fluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELFVORHOKZNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469665
Record name 3-fluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-02-4
Record name 3-fluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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